(2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide
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Overview
Description
(2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide is a complex organic compound that features a combination of aromatic rings, thiazole, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide typically involves multi-step organic reactions. The key steps include the formation of the thiazole and oxadiazole rings, followed by their coupling with the methoxyphenyl and prop-2-enamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-4-[(4-methoxybenzyl)oxy]-2-butenoic acid
- Methyl (2E)-4-phenyl-2-pentenoate
Uniqueness
Compared to similar compounds, (2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H18N4O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C22H18N4O3S/c1-14-19(21-25-20(26-29-21)16-6-4-3-5-7-16)30-22(23-14)24-18(27)13-10-15-8-11-17(28-2)12-9-15/h3-13H,1-2H3,(H,23,24,27)/b13-10+ |
InChI Key |
DMPAWMYAEKKESQ-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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